Chemical properties and stability of dimethylphenylfluorosilane
Chemical properties and stability of dimethylphenylfluorosilane
An In-depth Technical Guide to Dimethylphenylfluorosilane: Properties, Stability, and Applications
Foreword: The Versatile Role of Organofluorosilanes in Modern Chemistry
Dimethylphenylfluorosilane, a seemingly simple molecule, embodies a fascinating intersection of organosilicon and fluorine chemistry. Its unique combination of a reactive silicon-fluorine bond, tunable steric and electronic properties conferred by the phenyl and methyl groups, and overall stability under specific conditions makes it a valuable tool for the discerning chemist. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why dimethylphenylfluorosilane behaves as it does and how its properties can be harnessed in complex synthetic challenges. We will delve into its core chemical properties, explore the nuances of its stability, and illuminate its applications, particularly in the foundational chemistries that underpin drug discovery and development. Our approach is grounded in the principles of causality, ensuring that every protocol and mechanistic discussion is presented as a self-validating system for the practicing scientist.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and spectroscopic characteristics of dimethylphenylfluorosilane is the first step toward its effective utilization.
Physicochemical Properties
The compound is a clear, colorless liquid with properties that make it suitable for a variety of organic reaction conditions.[1] Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁FSi | [2][3] |
| Molecular Weight | 154.26 g/mol | [1][2][3] |
| Appearance | Clear colorless liquid | [1] |
| Density | 0.94 g/cm³ | [1][3] |
| Boiling Point | 153.1°C at 760 mmHg | [3] |
| Flash Point | 46.4°C | [3] |
| Refractive Index | 1.473 - 1.475 | [3] |
| Vapor Pressure | 4.33 mmHg at 25°C | [3] |
Spectroscopic Signature
The spectroscopic data for dimethylphenylfluorosilane are critical for its identification and for monitoring reactions. The key features across different spectroscopic techniques are outlined below.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals corresponding to the methyl protons (singlet, integrating to 6H) and the phenyl protons (multiplet, integrating to 5H) are expected. The methyl protons will show coupling to the ¹⁹F nucleus, resulting in a doublet.
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¹³C NMR: Resonances for the methyl carbons and the distinct carbons of the phenyl ring (ipso, ortho, meta, para) will be observed.
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¹⁹F NMR: A single resonance is expected, coupled to the protons of the methyl groups.
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²⁹Si NMR: A characteristic chemical shift will be observed, providing direct information about the silicon environment.[2] The coupling to the directly bonded fluorine atom will result in a doublet, a key diagnostic feature.
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Infrared (IR) Spectroscopy: Key vibrational bands will include C-H stretching from the aromatic and methyl groups, C=C stretching from the phenyl ring, and a strong, characteristic Si-F stretching band.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 154. The fragmentation pattern would likely involve the loss of methyl or phenyl groups.
Synthesis and Reactivity Landscape
The utility of dimethylphenylfluorosilane stems from the unique nature of the silicon-fluorine bond and the influence of its organic substituents.
Synthetic Pathways
Dimethylphenylfluorosilane is typically synthesized via nucleophilic fluorination of a corresponding chlorosilane precursor, such as dichlorodimethylsilane, followed by reaction with a phenyl Grignard reagent, or by direct fluorination of dimethylphenylchlorosilane. Reagents like diethylaminosulfur trifluoride (DAST) or other fluoride sources can be employed for such transformations.[4]
Diagram: Generalized Synthetic Workflow
The following diagram illustrates a common conceptual pathway for the synthesis of functionalized silanes, adaptable for dimethylphenylfluorosilane.
Caption: Associative mechanism of fluorosilane hydrolysis.
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Practical Implications: Due to this reactivity, dimethylphenylfluorosilane must be handled under anhydrous conditions. [5]Exposure to atmospheric moisture will lead to gradual decomposition, compromising sample purity and potentially generating corrosive HF. The stability of fluorosilanes can be tuned by altering the steric bulk of the substituents on the silicon atom; bulkier groups generally retard the rate of hydrolysis. [6]
Thermal Stability
Organosilanes generally exhibit good thermal stability. The decomposition temperature is influenced by the intrinsic bond strengths within the molecule and the absence of catalytic impurities. [8]While specific data for the thermal decomposition of dimethylphenylfluorosilane is not readily available, it is expected to be stable to typical organic reaction temperatures (up to ~150-200 °C). At very high temperatures, decomposition would likely proceed via homolytic cleavage of Si-C or C-H bonds. The initial decomposition products could include small molecules like methane or benzene, and the reaction mechanism can be complex, involving radical intermediates. [9][10]
Applications in Synthetic and Pharmaceutical Chemistry
While not a drug itself, dimethylphenylfluorosilane is a valuable building block and reagent in synthetic pathways that are relevant to pharmaceutical development.
Fluorinating Agent
Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. [7]While more potent fluorinating agents exist, dimethylphenylfluorosilane can serve as a source of fluoride under specific conditions, particularly in reactions where a mild, organic-soluble fluoride source is needed.
Protecting Group Chemistry
The dimethylphenylsilyl (Me₂PhSi) group can be used as a protecting group for alcohols. The choice of a fluorosilane as the protecting agent precursor is less common than chlorosilanes but offers different reactivity profiles for both protection and deprotection steps. The high affinity of silicon for fluorine allows for facile deprotection using fluoride reagents like tetrabutylammonium fluoride (TBAF). [6]
Precursor for Advanced Materials and Catalysis
Organofluorosilanes are precursors in the synthesis of silicon-containing polymers and materials. In the context of drug development, they can be used to modify surfaces or create delivery vehicles. Furthermore, related dimethylphenylsilane (the hydride version) is used as a hydride source in enzymatic metal-hydrogen atom transfer (MHAT) reactions, a novel area of biocatalysis. [8]While dimethylphenylfluorosilane itself is not a hydride donor, this highlights the utility of the dimethylphenylsilyl scaffold in cutting-edge chemical research.
Potential in PET Imaging
The development of ¹⁸F-labeled silicon-based PET (Positron Emission Tomography) tracers is an emerging field in diagnostics. [9]The synthesis of these tracers requires the introduction of the positron-emitting ¹⁸F isotope. Dimethylphenylfluorosilane serves as a model compound for studying the hydrolytic stability of the Si-F bond, which is a critical parameter for the in-vivo stability of such tracers. [9]Its chemistry provides a platform for developing new ¹⁸F-fluorination methodologies targeting silicon-based molecules.
Experimental Protocol: Fluoride-Mediated Deprotection
This protocol provides a representative example of how the principles of Si-F chemistry are applied in a laboratory setting. It describes the deprotection of a silyl-protected alcohol using a fluoride source, a reaction analogous to the cleavage of a Si-F bond.
Objective: To deprotect a tert-butyldimethylsilyl (TBDMS) protected alcohol using TBAF, illustrating the principle of fluoride-mediated Si-O bond cleavage.
Reaction: R-OTBDMS + TBAF → R-OH
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Reagent Addition: To the stirred solution at room temperature, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality and Self-Validation: The success of this protocol hinges on the high affinity of the fluoride ion for the silicon center. The fluoride attacks the silicon, forming a pentacoordinate intermediate, which readily collapses to cleave the Si-O bond, liberating the alcohol. The use of anhydrous THF is critical because any water can compete with the substrate and consume the TBAF. The aqueous workup serves to remove the TBAF and other water-soluble byproducts. The progress is validated at each stage by TLC, ensuring a complete reaction before proceeding to the workup.
Safety and Handling
Dimethylphenylfluorosilane is a reactive chemical that requires careful handling.
-
GHS Hazard Statements:
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Precautions for Safe Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [10] * Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [10] * Handling: Keep away from heat, sparks, and open flames. [10][11]It is moisture-sensitive; handle under an inert atmosphere. [5]Avoid contact with skin, eyes, and clothing. [11] * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][11]
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Conclusion
Dimethylphenylfluorosilane is more than just a chemical intermediate; it is a versatile tool whose utility is derived from a nuanced balance of stability and reactivity. Its Si-F bond, while susceptible to hydrolysis, provides a unique handle for synthetic transformations, from its potential role in fluorination chemistry to its foundational importance in understanding Si-¹⁸F bond stability for next-generation PET imaging agents. For the researcher in organic synthesis or drug development, a thorough understanding of its properties—particularly its hydrolytic sensitivity and the high affinity of silicon for fluorine—is the key to unlocking its full potential in the laboratory.
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